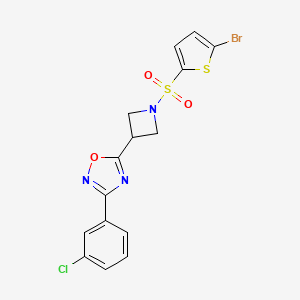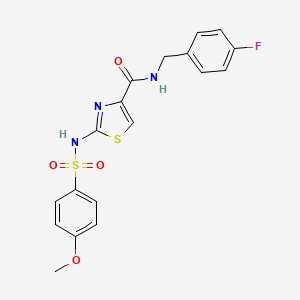
5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11BrClN3O3S2 and its molecular weight is 460.75. The purity is usually 95%.
BenchChem offers high-quality 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of oxadiazole derivatives, which are similar in structure to the specified compound. These derivatives are synthesized through various chemical reactions and characterized using spectroscopic and analytical techniques to determine their structure and properties. For example, the synthesis of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives has shown that these compounds can be characterized by IR, 1H NMR, and spectroscopic data, indicating their potential for further biological evaluation (Shah et al., 2014)[https://consensus.app/papers/synthesis-characterization-antimicrobial-activity-shah/35406129cff6596f8289dc799370bea3/?utm_source=chatgpt].
Antimicrobial Activity
Research on oxadiazole derivatives has also explored their antimicrobial potential. These studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against various microbial strains, showing promising antibacterial and antifungal properties (Prajapati et al., 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-novel-azetidinones-prajapati/34922bd3424d57fb8990b5bfbf6ce45e/?utm_source=chatgpt]. Another study highlighted the synthesis of sulfone derivatives containing 1,3,4-oxadiazole moieties, which exhibited good antifungal activities against plant pathogenic fungi, suggesting their potential as agrochemicals (Xu et al., 2011)[https://consensus.app/papers/synthesis-antifungal-activity-novel-sulfone-derivatives-xu/a982afea625859fd96fd96a5aa1a3bf8/?utm_source=chatgpt].
Antibacterial and Antifungal Evaluation
Further investigations into the antibacterial and antifungal efficacy of oxadiazole derivatives have been conducted. These studies assess the compounds' abilities to inhibit the growth of specific bacteria and fungi, with some derivatives showing superiority over commercial fungicides. The evaluation of novel azetidinones for their antimicrobial activities provided insights into the potential use of these compounds in developing new antimicrobial agents (Prajapati & Thakur, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-novel-azetidinones-prajapati/34922bd3424d57fb8990b5bfbf6ce45e/?utm_source=chatgpt].
Potential Agricultural Applications
Oxadiazole derivatives have shown potential in agricultural applications, particularly in combating plant diseases. For example, sulfone derivatives containing the 1,3,4-oxadiazole moiety have demonstrated promising results in inhibiting tobacco bacterial wilt, suggesting their use as bactericides for plants (Xu et al., 2012)[https://consensus.app/papers/inhibition-tobacco-wilt-sulfone-derivatives-containing-xu/28dc87a2d3c758c480bcd1595b66f8ec/?utm_source=chatgpt].
Propriétés
IUPAC Name |
5-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O3S2/c16-12-4-5-13(24-12)25(21,22)20-7-10(8-20)15-18-14(19-23-15)9-2-1-3-11(17)6-9/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPBWEOPRRMTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2984570.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2984571.png)
![4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene](/img/structure/B2984574.png)
![1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2984575.png)

![3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2984577.png)


![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2984582.png)
![N-benzyl-3,4,5-trimethoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984584.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B2984585.png)
![N-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2984587.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/no-structure.png)